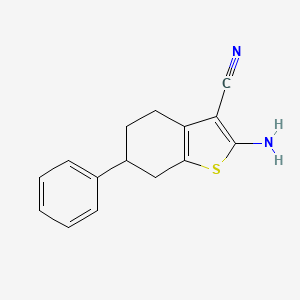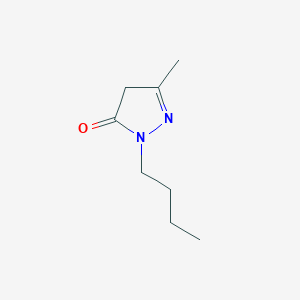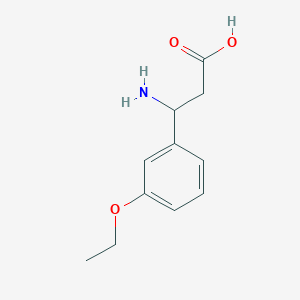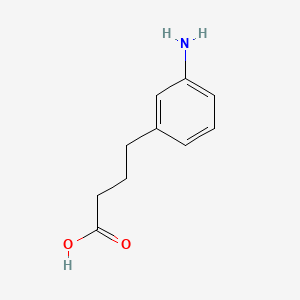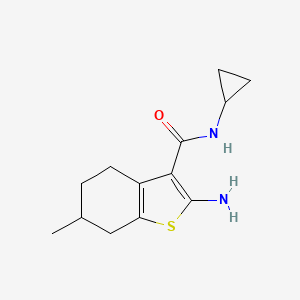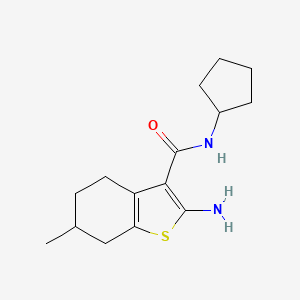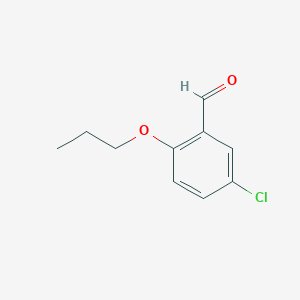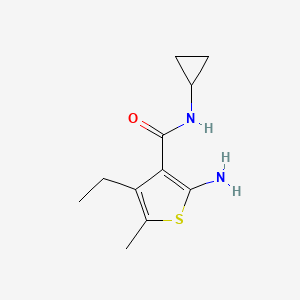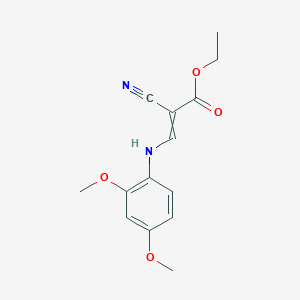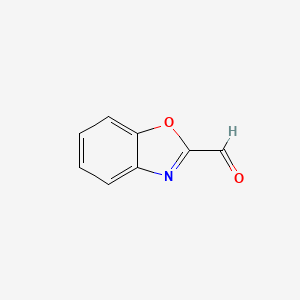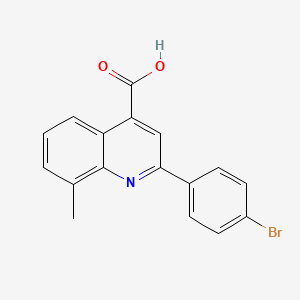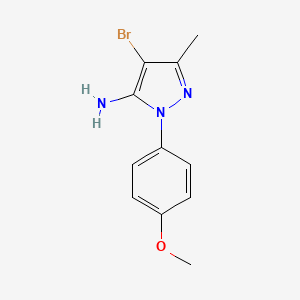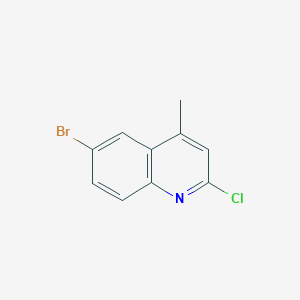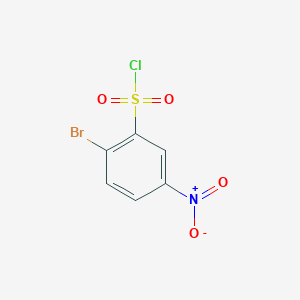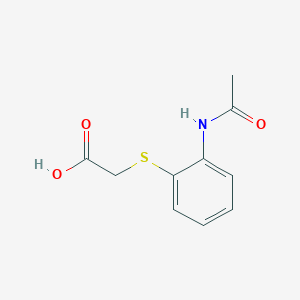
2-(2-acetamidophenyl)sulfanylacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-acetamidophenyl)sulfanylacetic Acid" is a chemical entity that can be associated with a family of sulfanyl acetamides, which are characterized by the presence of a sulfur atom linked to an acetyl group. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers offer insights into the chemical behavior and properties that could be extrapolated to "2-(2-acetamidophenyl)sulfanylacetic Acid".
Synthesis Analysis
The synthesis of related sulfanyl acetamides involves multi-step reactions, starting from various precursors. For instance, the synthesis of 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, leading to the formation of a thiophene core that is then converted into a pyrrole nucleus . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, carbon disulfide, and electrophilic substitution with N-substituted-2-bromoacetamides . These methods indicate that the synthesis of "2-(2-acetamidophenyl)sulfanylacetic Acid" would likely involve a strategic selection of starting materials and reaction conditions tailored to introduce the acetamidophenyl group to the sulfanyl acetic acid core.
Molecular Structure Analysis
The molecular structure and interactions of related compounds have been studied using various spectroscopic techniques and quantum chemical calculations. For example, the novel antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been characterized by FT-IR and FT-Raman spectra, with its geometry and hydrogen-bonded interactions analyzed using density functional theory . These studies provide a foundation for understanding the molecular structure of "2-(2-acetamidophenyl)sulfanylacetic Acid", which would likely exhibit similar spectroscopic features and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl acetamides is influenced by the presence of functional groups that can participate in various chemical reactions. The papers describe the synthesis of compounds with potential antimicrobial activity, indicating that the sulfanyl acetamides can react with different electrophiles to yield a variety of N-substituted derivatives . This suggests that "2-(2-acetamidophenyl)sulfanylacetic Acid" could also undergo reactions with electrophiles, potentially leading to a diverse range of products with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides are determined by their molecular structure. The papers discuss the synthesis of compounds with specific substituents that affect their solubility, stability, and biological activity . For instance, the presence of a 4-chlorophenoxy group has been shown to confer antibacterial properties . The properties of "2-(2-acetamidophenyl)sulfanylacetic Acid" would be influenced by the acetamidophenyl group, which could affect its pharmacokinetic profile and interaction with biological targets.
Applications De Recherche Scientifique
Glutaminase Inhibition and Cancer Research
2-(2-Acetamidophenyl)sulfanylacetic acid derivatives have been studied for their potential as glutaminase inhibitors, which can have significant implications in cancer research. For example, a series of analogs were synthesized and evaluated, revealing that some truncated analogs retained the potency of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor. These analogs showed promise in inhibiting the growth of lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Synthesis of Antimicrobial Agents
Some derivatives of 2-(2-acetamidophenyl)sulfanylacetic acid have been synthesized and evaluated for their antimicrobial properties. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives demonstrated promising antimicrobial activities, highlighting the potential of this compound in the development of new antimicrobial agents (Gouda et al., 2010).
Development of Analgesic Drugs
Research into the synthesis of 2-(2-acetamidophenyl)sulfanylacetic acid derivatives has also extended to the development of analgesic drugs. A study synthesized and investigated the analgesic activities of some derivatives, showing significant analgesic activities in various tests. This research opens pathways for the development of new analgesic compounds (Özkay et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of derivatives of 2-(2-acetamidophenyl)sulfanylacetic acid has been conducted to understand their molecular properties better. Such studies provide valuable insights into the chemical and physical properties of these compounds, which can be crucial for their application in various scientific fields (Cai et al., 2009).
Propriétés
IUPAC Name |
2-(2-acetamidophenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUZEDLPGRPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406390 |
Source


|
| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidophenyl)sulfanylacetic Acid | |
CAS RN |
915920-17-1 |
Source


|
| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

